4-Nitrophenol-2,3,5,6-d4

Catalog No.
S787923
CAS No.
93951-79-2
M.F
C6H5NO3
M. Wt
143.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenol-2,3,5,6-d4

Quantifying urinary 4-nitrophenol, a parathion metabolite, in biological matrices is compromised by ion suppression. 4-Nitrophenol-2,3,5,6-d4 (CAS 93951-79-2) serves as the definitive co-eluting internal standard for isotope dilution mass spectrometry, ensuring absolute accuracy. • Identical chromatographic retention and ionization to the native analyte, eliminating matrix effect bias. • +4 Da mass shift avoids natural isotopic overlap, enabling reliable trace-level detection (pg/mL). • Validated for EPA biomonitoring methods and catalytic nitroarene reduction KIE studies. • Available from stock, ships globally.

CAS Number

93951-79-2

Product Name

4-Nitrophenol-2,3,5,6-d4

IUPAC Name

2,3,5,6-tetradeuterio-4-nitrophenol

Molecular Formula

C6H5NO3

Molecular Weight

143.13 g/mol

InChI

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H/i1D,2D,3D,4D

InChI Key

BTJIUGUIPKRLHP-RHQRLBAQSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])O

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])O)[2H]

The exact mass of the compound 4-Nitrophenol-2,3,5,6-d4 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

4-Nitrophenol-d4, 4-Hydroxynitrobenzene-2,3,5,6-d4, p-Nitrophenol-2,3,5,6-d4, 2,3,5,6-Tetradeutero-4-nitrophenol, 2,3,5,6-tetradeuterio-4-nitrophenol

Purity

≥98% (chemical purity), ≥98 atom % D

Package Size

10 mg, 50 mg, 100 mg

4-Nitrophenol-2,3,5,6-d4 (CAS 93951-79-2) is a highly stable, isotopically labeled derivative of 4-nitrophenol, a ubiquitous environmental pollutant and the primary biomarker for organophosphate pesticides such as parathion [1]. By substituting the four aromatic protons with deuterium, this compound achieves a distinct +4 Da mass shift while retaining the exact physicochemical properties, chromatographic retention time, and ionization behavior of its unlabeled counterpart. In industrial and analytical procurement, it is primarily sourced as a premium internal standard for isotope dilution mass spectrometry (IDMS) to ensure absolute quantification in complex matrices (e.g., urine, wastewater, agricultural extracts) [2]. Additionally, it serves as a highly specific probe for kinetic isotope effect (KIE) studies in catalytic reduction research, making it a critical material for both regulatory biomonitoring and advanced materials science.

Substituting 4-Nitrophenol-d4 with non-isotopic structural analogs (such as 2-nitrophenol or 4-ethylphenol) critically compromises quantitative accuracy in liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Because structural analogs possess different partition coefficients and chromatographic retention times, they do not co-elute with the target 4-nitrophenol analyte. Consequently, they experience different localized matrix effects—such as ion suppression from co-eluting lipids, humic acids, or high-chlorophyll backgrounds—rendering them incapable of accurately normalizing the analyte signal [2]. Furthermore, utilizing lower-mass-shift isotopes (e.g., d1 or d2 variants) risks signal overlap with the natural M+2 isotopic envelope of unlabeled 4-nitrophenol, leading to false positives and elevated background noise at trace (pg/mL) detection limits.

Matrix-Induced Ion Suppression Correction

In complex environmental and biological matrices, co-eluting interferents cause significant signal suppression or enhancement in electrospray ionization (ESI). Studies analyzing urban runoff and biological fluids demonstrate that non-isotopic internal standards fail to account for these dynamic matrix effects due to retention time mismatches [1]. 4-Nitrophenol-d4 co-elutes exactly with unlabeled 4-nitrophenol, experiencing the identical matrix environment. This allows it to correct signal suppression variations that frequently exceed 20%, ensuring quantitative linearity and reducing relative standard deviations (RSD) to below 12% across diverse sample types.

Evidence DimensionMatrix effect correction accuracy (RSD)
Target Compound Data4-Nitrophenol-d4 yields RSDs <12% by perfectly correcting for >20% signal suppression.
Comparator Or BaselineNon-isotopic structural analogs (e.g., 2-nitrophenol) exhibit higher quantification errors due to differing retention times and uncorrected localized ion suppression.
Quantified DifferenceReduction of quantitative variance from >20% to <12% RSD.
ConditionsLC-ESI-MS/MS analysis of complex matrices (e.g., urban runoff, urine).

Procurement of the exact d4 isotope is mandatory for regulatory-compliant environmental and clinical biomonitoring where matrix variability would otherwise invalidate quantitative results.

Sample Prep Surrogate Recovery Tracking

Complex sample preparation workflows, such as QuEChERS for high-chlorophyll leaf extracts or Solid-Phase Microextraction (SPME) with on-fiber derivatization, inherently suffer from variable analyte loss [1]. When utilized as a pre-extraction surrogate spike at concentrations such as 50 ng/g, 4-Nitrophenol-d4 accurately mirrors the partitioning and derivatization efficiency of the target analyte. Analytical validations utilizing enhanced matrix removal (EMR) lipid cleanup have shown that 4-Nitrophenol-d4 maintains recovery tracking within an optimal 70–120% window [2], providing a reliable internal calibration point that generic phenols cannot match due to differing pKa and solubility profiles.

Evidence DimensionExtraction recovery validation
Target Compound Data4-Nitrophenol-d4 tracks target recovery accurately within the 70–120% acceptable range.
Comparator Or BaselineGeneric phenol standards exhibit divergent recovery rates due to differing pKa and partition coefficients during SPE or QuEChERS.
Quantified DifferenceEnsures recovery tracking accuracy within a strict 70–120% regulatory window.
ConditionsQuEChERS extraction and SPME derivatization workflows for multiclass pesticide residue analysis.

Buyers must select 4-Nitrophenol-d4 to validate extraction efficiency and prevent false-negative reporting in multi-residue pesticide screening.

Eliminating Natural Isotopic Interference

For ultra-trace quantification (e.g., pg/mg limits of detection), the internal standard must be sufficiently heavier than the target analyte to prevent cross-talk from the analyte's natural isotopic distribution[1]. Unlabeled 4-nitrophenol has natural M+1 and M+2 isotopologues due to 13C and 18O natural abundance. 4-Nitrophenol-d4 provides a robust +4 Da mass shift (m/z 142 vs 138 in negative ion mode), completely bypassing the M+2 envelope. This allows for limits of quantification (LOQ) as low as 0.017 ng/mg in biological matrices, a threshold unachievable with d1 or d2 labels which suffer from baseline noise integration errors [2].

Evidence DimensionMass shift and isotopic cross-talk
Target Compound Data+4 Da shift (d4) yields zero cross-talk with the target analyte's natural isotopic envelope.
Comparator Or BaselineLower-deuterated analogs (d1, d2) overlap with the M+1/M+2 natural abundance peaks of unlabeled 4-nitrophenol.
Quantified DifferenceEnables LOQs down to 0.017 ng/mg by eliminating isotopic baseline interference.
ConditionsHigh-sensitivity MRM (Multiple Reaction Monitoring) mass spectrometry.

The specific d4 labeling is critical for procurement when analytical methods require ultra-trace detection limits without background interference.

Mechanistic Probing via C-D Bond Cleavage

In materials science, the catalytic reduction of 4-nitrophenol to 4-aminophenol by sodium borohydride is a standard benchmark for evaluating nanocatalyst activity [1]. Substituting the substrate with 4-Nitrophenol-d4 allows researchers to measure the primary or secondary kinetic isotope effects (KIE). Because the C-D bond has a lower zero-point energy than the C-H bond, its cleavage requires more activation energy. Comparing the apparent rate constants (k_app) of the d4 variant against the unlabeled baseline provides definitive quantitative proof of whether C-H bond activation is the rate-determining step in novel catalytic architectures [2].

Evidence DimensionApparent reaction rate constant (k_app)
Target Compound Data4-Nitrophenol-d4 exhibits a distinct, measurable shift in k_app due to the C-D bond zero-point energy.
Comparator Or BaselineUnlabeled 4-nitrophenol serves as the baseline rate (k_H).
Quantified DifferenceThe ratio k_H/k_D precisely quantifies the kinetic isotope effect for mechanistic validation.
ConditionsCatalytic reduction using NaBH4 over metallic nanocatalysts monitored via UV-Vis spectroscopy.

For materials science procurement, this specific isotopic variant is the required substrate for validating the mechanistic pathways of newly synthesized nanocatalysts.

Clinical Biomonitoring of Pesticide Exposure

Used as the definitive internal standard in LC-MS/MS and GC-MS/MS workflows to quantify urinary or blood levels of 4-nitrophenol, the primary metabolite of parathion and methyl parathion, ensuring accuracy despite severe biological matrix effects [1].

Environmental Water Quality & Runoff Screening

Essential for non-target and target screening of urban runoff, wastewater, and rainwater, where it corrects for dynamic ion suppression during trace-level detection of phenolic pollutants[2].

Agricultural Residue Testing (QuEChERS)

Applied as a pre-extraction surrogate spike in multiclass pesticide residue analysis of high-chlorophyll matrices (e.g., spinach, tea) to validate the recovery efficiency of enhanced matrix removal cleanups [3].

Nanocatalyst Benchmarking and Mechanistic Studies

Procured by materials science laboratories to determine the kinetic isotope effect (KIE) during the catalytic reduction of nitroaromatics, isolating the rate-determining steps of novel metallic nanoparticles [4].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (100%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

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